N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 2,4-dimethylphenyl group and at position 5 with an acetamide-linked 2,4-difluorophenyl moiety. The pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or enzyme modulation due to its ability to mimic purine bases . The 2,4-dimethylphenyl group enhances lipophilicity and may influence steric interactions with target proteins, while the 2,4-difluorophenyl acetamide contributes to metabolic stability and binding affinity through fluorine’s electronegativity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-3-6-18(13(2)7-12)28-20-15(9-25-28)21(30)27(11-24-20)10-19(29)26-17-5-4-14(22)8-16(17)23/h3-9,11H,10H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRQKRPZIMHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including synthesized derivatives, molecular docking studies, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl moiety and a pyrazolo-pyrimidine framework. Its molecular formula is , with a molecular weight of approximately 332.35 g/mol. The presence of fluorine substituents is known to enhance biological activity by improving lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds featuring the pyrazolo-pyrimidine structure. For instance:
- In vitro Studies : Compounds with similar structures were tested against various cancer cell lines, including HCT116 (human colon cancer) and RAW 264.7 (mouse macrophage leukemia). The MTT assay was used to determine cell viability, with results indicating significant cytotoxicity at certain concentrations. The IC50 values were calculated to assess potency .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cancer progression, such as EGFR and CDK inhibitors .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which have been assessed through various assays:
- In vitro Antimicrobial Testing : Similar derivatives have shown significant antimicrobial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The tube dilution technique was employed to evaluate the Minimum Inhibitory Concentration (MIC) .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound with target proteins:
- Target Proteins : Docking simulations have indicated strong interactions with proteins involved in cancer metabolism and antimicrobial resistance mechanisms. The software used for these studies includes Schrodinger Maestro, which allows for precise modeling of ligand-receptor interactions .
Case Study 1: Anticancer Efficacy
A study conducted by Kiruthiga et al. synthesized several derivatives of pyrazolo-pyrimidine and assessed their anticancer efficacy. Among them, one derivative exhibited an IC50 value of 15 µM against HCT116 cells, demonstrating promising activity compared to standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds structurally related to this compound were tested against fungal strains. Results showed that certain derivatives had MIC values comparable to fluconazole, indicating their potential as effective antifungal agents .
Summary of Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
- Key Differences : The 4-fluorophenyl group at position 1 and 3-methoxyphenyl acetamide at position 3.
- Impact : The methoxy group improves solubility via hydrogen bonding but reduces lipophilicity compared to the target compound’s difluorophenyl group. Fluorine at the para position may enhance target binding but lacks the steric effects of dimethyl substitution .
- Compound: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Key Differences: A 4-methylbenzyl group at position 5 and a 2,4-dichlorophenoxy substituent. The methylbenzyl group may alter metabolic pathways compared to the target’s dimethylphenyl .
Heterocyclic Core Variations
- Compound: Pyrazolo[1,5-d][1,2,4]triazin-4-one Derivative Key Differences: A triazinone core replaces the pyrimidinone. Impact: The triazinone core’s electron-deficient nature may reduce base-mimicking capacity, limiting kinase affinity but enabling novel interactions with enzymes like phosphodiesterases .
- Compound: Chromen-4-one-Fused Pyrazolo[3,4-d]pyrimidinone Key Differences: A chromen-4-one moiety is fused to the pyrimidinone. Impact: The planar chromen system may enhance intercalation with DNA or topoisomerases, diverging from the target compound’s likely kinase-targeted mechanism .
Physicochemical Properties
Pharmacological Implications
- Target Compound: The 2,4-dimethylphenyl group likely improves metabolic stability over simpler aryl groups, while the difluorophenyl acetamide balances lipophilicity and target affinity.
- Compound : The chromen-4-one fusion and high melting point (302–304°C) indicate strong crystalline packing, which may limit solubility but enhance thermal stability for formulation .
- Compounds : Pesticides like flumetsulam (triazolo-pyrimidine sulfonamide) share fluorophenyl and acetamide motifs but prioritize herbicidal activity over therapeutic targets, highlighting structural versatility .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Use 2,4-dimethylphenyl-substituted pyrazole precursors with acetamide derivatives under basic conditions (e.g., triethylamine in DMF at 80°C) .
- Acetylation : React intermediates with 2,4-difluorophenylamine in anhydrous dichloromethane to form the acetamide moiety .
- Yield optimization : Control temperature (60–80°C), pH (7–9), and use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR to verify substituent positions on the pyrazolo[3,4-d]pyrimidine core and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary biological targets of this compound, and how are they identified?
This compound’s pyrazolo[3,4-d]pyrimidine scaffold suggests kinase or protease inhibition. Target identification methods include:
- Computational docking : Molecular docking with ATP-binding pockets of kinases (e.g., EGFR, JAK2) using AutoDock Vina .
- Biochemical assays : Enzymatic inhibition assays (IC determination) against purified kinase targets .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl rings influence binding affinity to biological targets?
Substituents modulate electronic and steric properties:
- 2,4-Difluorophenyl : Electron-withdrawing fluorine atoms enhance binding to hydrophobic kinase pockets .
- 2,4-Dimethylphenyl : Methyl groups improve lipophilicity and π-π stacking with aromatic residues in target proteins .
Table 1 : Comparison of substituent effects on kinase inhibition (hypothetical data based on structural analogs):
| Substituent Position | Biological Activity (IC, nM) | Target Selectivity |
|---|---|---|
| 2,4-Difluoro | 12.3 ± 1.2 (EGFR) | High |
| 3-Chloro | 45.6 ± 3.8 (JAK2) | Moderate |
| 4-Methoxy | >100 (CDK2) | Low |
| Data inferred from , and 13. |
Q. When encountering conflicting bioactivity data across studies, what methodological approaches resolve discrepancies?
- Assay standardization : Compare buffer conditions (e.g., Mg concentration in kinase assays) .
- Structural analogs : Test derivatives with defined substituents to isolate variable effects .
- Purity validation : Reassess compound purity via HPLC-MS to rule out degradation products .
Q. What in silico strategies predict metabolic stability and toxicity profiles?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate metabolic pathways (e.g., cytochrome P450 interactions) .
- Metabolite identification : Simulate phase I/II metabolism with software like GLORYx .
Methodological Recommendations
- Synthetic troubleshooting : If yields drop below 50%, re-optimize solvent polarity (e.g., switch from DMF to THF) or use microwave-assisted synthesis .
- Target validation : Combine siRNA knockdown with compound treatment to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
